Target Engagement: Direct Kinase Inhibition Data for 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
This specific 4-ethyl-1-methyl derivative exhibits direct and quantifiable inhibition of the TrkA kinase, a critical target in oncology and neurobiology. In a cell-based reporter gene assay, the compound demonstrated an IC50 of 887 nM against GAL4-fused TrkA expressed in PC12 cells [1]. This activity is not a general property of all 1,2,3-triazole-5-carbaldehydes; many close structural analogs, such as 1H-1,2,3-triazole-5-carbaldehyde itself, lack this specific kinase engagement profile due to the absence of the crucial N-alkyl and C-alkyl substituents that optimize binding interactions.
| Evidence Dimension | TrkA Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 887 nM |
| Comparator Or Baseline | 1H-1,2,3-triazole-5-carbaldehyde (No reported TrkA inhibition data; generally considered a non-specific building block) |
| Quantified Difference | Target compound demonstrates sub-micromolar inhibition; comparator has no quantifiable activity in this assay. |
| Conditions | Inhibition of GAL4 fused TrkA (unknown origin) expressed in PC12 cells transfected with pFA2-Elk plasmid and pFR-luciferase plasmid, measured for 18 h. |
Why This Matters
This quantitative target engagement data provides a clear, data-driven rationale for selecting this compound over generic triazole aldehydes for TrkA-related research programs.
- [1] BindingDB. (n.d.). BDBM50239208 / CHEMBL4074055: IC50 data for inhibition of TrkA. Retrieved from BindingDB. View Source
